2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde
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Overview
Description
2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde is a complex organic compound featuring a bicyclic structure. The bicyclo[2.2.2]octane motif is known for its rigidity and strain-free nature, making it a valuable scaffold in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compounds containing the bicyclo[2.2.2]octane unit often involves key steps such as the Diels-Alder reaction, C-allylation, and ring-closing metathesis (RCM) . These methods provide a convenient approach to constructing the bicyclic framework. For instance, the Diels-Alder reaction can be used to form the bicyclic core, followed by C-allylation to introduce the allyl group, and RCM to close the ring structure .
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions at the chloropropenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular scaffold in drug design.
Medicine: Explored for its role in developing non-covalent inhibitors for viral proteases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal applications, it can act as a prodrug that inhibits viral replication by being incorporated into the viral RNA, thereby preventing further replication . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler analog without the chloropropenyl and aldehyde groups.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure.
Spiropyran: A spirocyclic compound with different chemical properties.
Uniqueness
2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde is unique due to its specific functional groups and the rigidity of the bicyclo[2.2.2]octane scaffold. This combination of features makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
111036-02-3 |
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Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)bicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C12H17ClO/c1-9(13)6-12(8-14)7-10-2-4-11(12)5-3-10/h8,10-11H,1-7H2 |
InChI Key |
AXOXPONYGHXXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1(CC2CCC1CC2)C=O)Cl |
Origin of Product |
United States |
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